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Compound of Interest

Compound Name:
4-Ethyl-4-methylcyclohexan-1-

amine

CAS No.: 1376287-82-9

Cat. No.: B1376488

Get Quote

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous

approved drugs and clinical candidates. Its saturated, heterocyclic structure allows for three-

dimensional diversity, enabling precise spatial orientation of functional groups to interact with

biological targets. The specific substitution pattern of 4-amino-3-ethyl-3-methylpiperidine

presents a unique combination of a basic amino group, which can be crucial for target

engagement (e.g., forming salt bridges), and alkyl substituents that can influence lipophilicity,

metabolic stability, and binding pocket interactions.

The cis-3,5-diamino-piperidine (DAP) scaffold, for instance, has been developed as a mimetic

of the 2-deoxystreptamine (2-DOS) core of aminoglycoside antibiotics, demonstrating the

potential of substituted piperidines to target bacterial rRNA.[1] While 4-amino-3-ethyl-3-

methylpiperidine differs in its substitution, the underlying principle of using the piperidine core to

orient key functional groups remains a cornerstone of its potential.

Chemical Identity and Physicochemical Properties
SMILES: CCC1(C)CCC(N)CC1
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IUPAC Name: 4-amino-3-ethyl-3-methylpiperidine

Chemical Structure:

Caption: 2D structure of 4-amino-3-ethyl-3-methylpiperidine.

Predicted Physicochemical Properties:

A summary of predicted physicochemical properties is crucial for assessing its drug-like

potential. These values can be calculated using computational models.

Property Predicted Value
Significance in Drug
Discovery

Molecular Weight ~156.27 g/mol

Low molecular weight is

generally favorable for oral

bioavailability.

logP ~1.5 - 2.5

Indicates moderate lipophilicity,

balancing aqueous solubility

and membrane permeability.

Topological Polar Surface Area

(TPSA)
~26.02 Å²

Suggests good potential for

oral absorption and blood-

brain barrier penetration.

pKa (of the amino group) ~9.5 - 10.5

The basicity of the amino

groups will influence ionization

state at physiological pH,

affecting target binding and

solubility.

Proposed Synthetic Strategy
A plausible synthetic route is essential for obtaining the compound for further studies. A multi-

step synthesis starting from a commercially available piperidone derivative is proposed.

Experimental Protocol: Synthesis of 4-amino-3-ethyl-3-methylpiperidine
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Step 1: Alkylation of N-protected-4-piperidone. Start with a suitable N-protected 4-piperidone

(e.g., N-Boc-4-piperidone). Perform a directed alkylation at the 3-position, first with an ethyl

group and then a methyl group, using appropriate electrophiles and a strong base like lithium

diisopropylamide (LDA).

Step 2: Oximation. The resulting 3-ethyl-3-methyl-N-Boc-4-piperidone is reacted with

hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the

corresponding oxime.

Step 3: Reduction of the Oxime. The oxime is then reduced to the primary amine. A common

method is hydrogenation using a catalyst such as Raney Nickel or Platinum on carbon. This

step will likely produce a mixture of diastereoisomers.[2]

Step 4: Deprotection. The N-Boc protecting group is removed under acidic conditions (e.g.,

trifluoroacetic acid or HCl in an organic solvent) to yield the final product, 4-amino-3-ethyl-3-

methylpiperidine.

Step 5: Purification and Characterization. The final compound should be purified by column

chromatography or crystallization. The structure and purity must be confirmed using Nuclear

Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance

Liquid Chromatography (HPLC).

Hypothetical Biological Activity and Screening
Cascade
The presence of the 4-aminopiperidine scaffold suggests several potential biological targets.

This class of compounds is known to interact with G-protein coupled receptors (GPCRs), ion

channels, and enzymes.[3]

Proposed Screening Workflow:
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Phase 1: Primary Screening

Phase 2: Hit Confirmation & SAR

Phase 3: Lead Optimization
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Caption: Proposed high-throughput screening and lead optimization workflow.

Hypothesized Mechanism of Action: Targeting Cation-Chloride Cotransporters (CCCs)

Given the structural similarities to some neuromodulatory agents, one could hypothesize an

interaction with ion transporters. Cation-Chloride Cotransporters (CCCs) are crucial for
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regulating neuronal excitability and cell volume.[4] For instance, inhibitors of the KCC2

transporter are being investigated for neurological disorders.

Proposed Signaling Pathway Investigation:

If primary screening reveals activity against a target involved in neuronal signaling, the

following pathway could be investigated.

4-amino-3-ethyl-3-methylpiperidine
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Change in Neuronal
Membrane Potential
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Caption: Hypothesized mechanism of action via modulation of a neuronal ion transporter.
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Conclusion and Future Directions
The chemical entity 4-amino-3-ethyl-3-methylpiperidine, represents a novel, unexplored

scaffold with potential for drug discovery. Its low molecular weight and favorable predicted

physicochemical properties make it an attractive starting point for a medicinal chemistry

campaign. The proposed synthetic route and screening cascade provide a clear roadmap for its

investigation. Future work should focus on the stereoselective synthesis of its isomers to

explore the impact of stereochemistry on biological activity, a critical aspect for developing

potent and selective drug candidates. The journey from a novel chemical structure to a

potential therapeutic is long and requires rigorous scientific investigation, and this guide

provides the foundational framework for that endeavor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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